molecular formula C15H10Cl3N3O B8524794 4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine CAS No. 256443-81-9

4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine

Cat. No. B8524794
CAS RN: 256443-81-9
M. Wt: 354.6 g/mol
InChI Key: RPQKQQJAHJDVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine is a useful research compound. Its molecular formula is C15H10Cl3N3O and its molecular weight is 354.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

256443-81-9

Product Name

4-Chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine

Molecular Formula

C15H10Cl3N3O

Molecular Weight

354.6 g/mol

IUPAC Name

4-chloro-1-[(3,5-dichloropyridin-4-yl)methyl]-6-methoxyphthalazine

InChI

InChI=1S/C15H10Cl3N3O/c1-22-8-2-3-9-10(4-8)15(18)21-20-14(9)5-11-12(16)6-19-7-13(11)17/h2-4,6-7H,5H2,1H3

InChI Key

RPQKQQJAHJDVOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN=C2Cl)CC3=C(C=NC=C3Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

POCl3 (22.2 ml, 230 mmoles) was added to a suspension of 4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one (10 g, 25.5 mmoles), obtained as described in example 12, in acetonitrile (300 ml) and the mixture was heated under reflux. After 3 hours the solution was concentrated, taken up with CH2Cl2, with water, and the pH was brought to 7-8 with Na2CO3. The organic phases were decoloured with charcoal, dried and concentrated to give 10 g of the title compound (stoichiometric yield).
Name
Quantity
22.2 mL
Type
reactant
Reaction Step One
Name
4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one (10 g, 25.5 mmoles), prepared as described in example 38, in acetonitrile (300 ml), was added with POCl3 (22.2 ml, 230 mmoles) and the mixture was refluxed. After 3 hours, the solution was concentrated, taken up in CH2Cl2, in water, and the pH was brought to 7-8 by Na2CO3. The organic phases were discoloured with charcoal, anhydrified and concentrated to give 10 g of the title compound (stoichiometric yield). m.p.: 156-166° C.
Name
4-(3,5-dichloro-pyridin-4-ylmethyl)-7-methoxy-2H-phthalazin-1-one
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
22.2 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

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